molecular formula C11H20O2 B14567544 7-Hydroxy-6,7-dimethylnon-1-en-5-one CAS No. 61841-19-8

7-Hydroxy-6,7-dimethylnon-1-en-5-one

Cat. No.: B14567544
CAS No.: 61841-19-8
M. Wt: 184.27 g/mol
InChI Key: ZPMPUQVXWASEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-6,7-dimethylnon-1-en-5-one is an organic compound with the molecular formula C11H20O2. It consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . This compound is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6,7-dimethylnon-1-en-5-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6,7-dimethylnon-1-en-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: Formation of 7-oxo-6,7-dimethylnon-1-en-5-one or 7-carboxy-6,7-dimethylnon-1-en-5-one.

    Reduction: Formation of 7-hydroxy-6,7-dimethylnon-1-en-5-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-6,7-dimethylnon-1-en-5-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6,7-dimethylnon-1-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. For example, the compound may form hydrogen bonds with proteins or enzymes, affecting their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-6,7-dimethyloct-1-en-5-one: Similar structure but with one less carbon atom.

    7-Hydroxy-6,7-dimethyldec-1-en-5-one: Similar structure but with one more carbon atom.

    6-Hydroxy-6,7-dimethylnon-1-en-5-one: Hydroxyl group at a different position.

Uniqueness

7-Hydroxy-6,7-dimethylnon-1-en-5-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

61841-19-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

7-hydroxy-6,7-dimethylnon-1-en-5-one

InChI

InChI=1S/C11H20O2/c1-5-7-8-10(12)9(3)11(4,13)6-2/h5,9,13H,1,6-8H2,2-4H3

InChI Key

ZPMPUQVXWASEEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C(=O)CCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.